molecular formula C12H17BrN2O13P2 B054705 Uridine 5'-diphosphate bromoacetol CAS No. 125303-05-1

Uridine 5'-diphosphate bromoacetol

Cat. No. B054705
M. Wt: 539.12 g/mol
InChI Key: RISBOGPWYUPYJG-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine 5'-diphosphate bromoacetol (UDP-BA) is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic analog of uridine diphosphate (UDP) and has been used to study various biochemical and physiological processes. In

Mechanism Of Action

Uridine 5'-diphosphate bromoacetol acts as a competitive inhibitor of UDP. It binds to the active site of enzymes that use UDP as a substrate, preventing the normal enzymatic reaction from occurring. This inhibition allows researchers to study the enzyme's mechanism of action and its role in various biochemical processes.

Biochemical And Physiological Effects

Uridine 5'-diphosphate bromoacetol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of glycosyltransferase enzymes, leading to a decrease in glycosylation. It has also been shown to affect the activity of enzymes involved in the biosynthesis of nucleotides and lipids.

Advantages And Limitations For Lab Experiments

Uridine 5'-diphosphate bromoacetol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a specific inhibitor of enzymes that use UDP as a substrate, allowing researchers to study the enzyme's mechanism of action. However, Uridine 5'-diphosphate bromoacetol has some limitations. It can only be used to study enzymes that use UDP as a substrate, limiting its applicability to other enzymes. Additionally, Uridine 5'-diphosphate bromoacetol may have off-target effects on other enzymes, leading to potential complications in experimental results.

Future Directions

For the use of Uridine 5'-diphosphate bromoacetol in scientific research include the study of glycosylation in cancer and other diseases, the biosynthesis of nucleotides and lipids, and the development of new drugs.

Synthesis Methods

Uridine 5'-diphosphate bromoacetol is synthesized by reacting uridine 5'-diphosphate (UDP) with bromoacetaldehyde in the presence of a base. The reaction produces Uridine 5'-diphosphate bromoacetol and sodium bromide as a byproduct. The synthesis method has been well-established and is widely used in research laboratories.

Scientific Research Applications

Uridine 5'-diphosphate bromoacetol has been used in various scientific research studies, including the study of glycosylation, protein modification, and enzyme activity. It has been used as a substrate for glycosyltransferase enzymes, which catalyze the transfer of sugar residues to acceptor molecules. Uridine 5'-diphosphate bromoacetol has also been used to study the mechanism of action of various enzymes, including glycosidases and epimerases.

properties

CAS RN

125303-05-1

Product Name

Uridine 5'-diphosphate bromoacetol

Molecular Formula

C12H17BrN2O13P2

Molecular Weight

539.12 g/mol

IUPAC Name

[(3-bromo-2-oxopropoxy)-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C12H17BrN2O13P2/c13-3-6(17)5-25-29(21,22)28-30(23,24)27-10-7(4-16)26-11(9(10)19)15-2-1-8(18)14-12(15)20/h1-2,7,9-11,16,19H,3-5H2,(H,21,22)(H,23,24)(H,14,18,20)/t7-,9-,10-,11-/m1/s1

InChI Key

RISBOGPWYUPYJG-QCNRFFRDSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O

Other CAS RN

125303-05-1

synonyms

UDP bromoacetol
uridine 5'-diphosphate bromoacetol

Origin of Product

United States

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